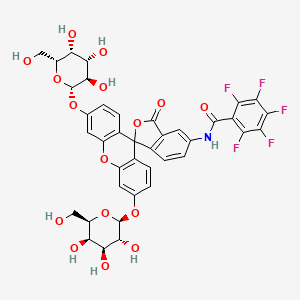

![molecular formula C20H21N3O3S B12402027 (9~{S})-5-methyl-12-(4-morpholin-4-ylphenyl)-9-oxidanyl-4-thia-2,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5-trien-8-one](/img/structure/B12402027.png)

(9~{S})-5-methyl-12-(4-morpholin-4-ylphenyl)-9-oxidanyl-4-thia-2,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5-trien-8-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MPH-220 is a next-generation antispastic drug candidate developed by Motorpharma Ltd. It is designed to target the contractile proteins in skeletal muscles, specifically the actomyosin system, to alleviate spasticity without causing neurological or cardiovascular side effects . Spasticity is a condition characterized by the continuous contraction of muscles, which can result from various neurological disorders such as stroke, traumatic brain injury, and multiple sclerosis .

Méthodes De Préparation

The synthesis of MPH-220 involves several steps, including the preparation of the mother liquor and in vivo formulation. The mother liquor is prepared by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . For in vivo formulations, the mother liquor is mixed with polyethylene glycol 300 (PEG300), Tween 80, and deionized water (ddH2O) to achieve the desired concentration . The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed.

Analyse Des Réactions Chimiques

MPH-220 undergoes various chemical reactions, primarily involving its interaction with skeletal muscle myosin-2. It inhibits the actin-activated adenosine triphosphatase (ATPase) activity in human muscle myosin samples . The compound is stable under standard laboratory conditions and does not undergo significant oxidation, reduction, or substitution reactions under these conditions . The major product formed from its interaction with myosin-2 is the relaxed muscle state, which alleviates spasticity .

Applications De Recherche Scientifique

MPH-220 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the inhibition of myosin-2 and its effects on muscle contraction . In biology, it is used to investigate the molecular mechanisms underlying muscle spasticity and the role of myosin-2 in muscle function . In medicine, MPH-220 is being developed as a therapeutic agent for treating spasticity in patients with neurological disorders .

Mécanisme D'action

The mechanism of action of MPH-220 involves its selective inhibition of fast skeletal myosin-2 isoforms . By targeting these isoforms, MPH-220 prevents the complete loss of muscle tone, allowing for residual contractions of slow-twitch muscle fibers . This selective inhibition is achieved by targeting a single amino acid difference between cardiac and skeletal muscle myosin-2 isoforms . As a result, MPH-220 does not affect cardiac and smooth muscle functions, making it a safer alternative to current muscle relaxants .

Comparaison Avec Des Composés Similaires

MPH-220 is unique in its selective inhibition of fast skeletal myosin-2 isoforms, which distinguishes it from other muscle relaxants that act on the central nervous system . Similar compounds include other myosin inhibitors such as blebbistatin and para-aminoblebbistatin, which also target myosin but lack the selectivity for skeletal muscle isoforms . Additionally, MPH-220’s excellent pharmacokinetic and pharmacodynamic properties, along with its lack of adverse effects at high doses, make it a superior candidate for treating spasticity .

Propriétés

Formule moléculaire |

C20H21N3O3S |

|---|---|

Poids moléculaire |

383.5 g/mol |

Nom IUPAC |

(9S)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one |

InChI |

InChI=1S/C20H21N3O3S/c1-13-12-16-17(24)20(25)6-7-23(19(20)21-18(16)27-13)15-4-2-14(3-5-15)22-8-10-26-11-9-22/h2-5,12,25H,6-11H2,1H3/t20-/m1/s1 |

Clé InChI |

KUIAFBSRBMWQQP-HXUWFJFHSA-N |

SMILES isomérique |

CC1=CC2=C(S1)N=C3[C@](C2=O)(CCN3C4=CC=C(C=C4)N5CCOCC5)O |

SMILES canonique |

CC1=CC2=C(S1)N=C3C(C2=O)(CCN3C4=CC=C(C=C4)N5CCOCC5)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)

![(2R)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B12401962.png)

![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12401973.png)